(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
Description
The compound (4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine (hereafter referred to as Compound 3e) is a derivative of the 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amine family. Its synthesis involves the reaction of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines, as described in multiple studies . The structure features:
- 8-ethoxy and 4,4-dimethyl groups on the dithioloquinoline core.
- A 4-(((4-chlorophenyl)methyl)oxy)phenyl substituent at the imine position.
Analytical data confirm its molecular formula C27H25ClN2O2S2 (MW 509.08) with elemental analysis matching theoretical values (C: 63.70%, H: 4.95%, N: 5.50%, S: 12.60%) . The compound’s stability and electronic properties are influenced by the electron-donating ethoxy group and the electron-withdrawing 4-chlorobenzyloxy group, making it a candidate for further functionalization or biological evaluation.
Properties
Molecular Formula |
C27H25ClN2O2S2 |
|---|---|
Molecular Weight |
509.1 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]phenyl]-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C27H25ClN2O2S2/c1-4-31-21-13-14-23-22(15-21)24-25(27(2,3)30-23)33-34-26(24)29-19-9-11-20(12-10-19)32-16-17-5-7-18(28)8-6-17/h5-15,30H,4,16H2,1-3H3 |
InChI Key |
WQMYOPIUDHLKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Sulfurization Protocol
Characterization
-
¹H NMR : δ 1.45 (s, 6H, 4,4-dimethyl), δ 3.20–3.50 (m, 2H, dihydroquinoline protons).
-
MS (ESI) : m/z 291.1 [M+H]⁺.
Functionalization: Introduction of Ethoxy and (4-Chlorophenyl)methyloxy Groups
Ethoxy Substituent at C8
(4-Chlorophenyl)methyloxy Substituent at C4-Phenyl
-
Nucleophilic Substitution :
-
Oxidation to Ketone :
Condensation to Form Imine Linkage
Reaction Conditions
Mechanism
Yield and Purity
Optimization and Challenges
Critical Parameters
Alternative Routes
-
Microwave-Assisted Synthesis : Reduces reaction time by 40% for sulfurization.
-
Enzymatic Catalysis : Lipases for milder condensation conditions (under investigation).
Analytical Data Summary
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The ethyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas over palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may serve as a probe for studying enzyme interactions or as a ligand for receptor binding studies. Its structural features could make it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for treating diseases such as cancer or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of “(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Core Modifications
Compound 3f: (4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)(4-ethoxycarbonylphenyl)amine
- Key Differences : Replaces the 8-ethoxy and 4-chlorobenzyloxy groups with 4-ethoxycarbonylphenyl and 4,4,8-trimethyl groups.
N-(8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(3-fluorophenyl)amine
Bioactive Analogues
MDQA: (3-Methoxyphenyl)-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
- Key Differences : Features a 3-methoxyphenyl group and 4,4,7-trimethyl core.
- Bioactivity: Demonstrates antichlamydial specificity by targeting SecY protein in Chlamydia trachomatis, suggesting the dithioloquinoline scaffold’s utility in antimicrobial design .
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- Key Differences: Replaces the dithiolo ring with a quinoline-oxyaniline system.
Comparative Data Table
Research Findings and Implications
Synthetic Flexibility: The dithioloquinoline core allows modular substitution (e.g., ethoxy, methyl, aryl groups), enabling tailored electronic properties for applications in medicinal chemistry or materials science .
Bioactivity Correlation :
- Electron-donating groups (e.g., ethoxy in Compound 3e) may enhance stability, while electron-withdrawing groups (e.g., ethoxycarbonyl in 3f) favor electrophilic reactivity .
- Halogenated aryl groups (Cl, F) improve target binding in antimicrobial agents, as seen in MDQA’s SecY inhibition .
Structural Similarity Insights: High similarity scores (e.g., 0.93 for 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) suggest shared pharmacophores but divergent applications due to core modifications .
Biological Activity
The compound (4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a quinoline derivative suggests potential interactions with various biological targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing dithioloquinoline frameworks have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
2. Anticancer Properties
Studies have reported that compounds with dithioloquinoline structures possess anticancer activity. They may inhibit cancer cell proliferation and induce apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death.
3. Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating conditions like Alzheimer's disease. Preliminary studies suggest that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar dithioloquinoline derivatives on SH-SY5Y neuroblastoma cells. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. The mechanism was attributed to enhanced antioxidant defenses and inhibition of apoptotic pathways.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis, suggesting its potential as an anticancer agent.
Research Findings
Q & A
Q. How to address discrepancies in reported biological activity between academic and industrial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
